

An In-depth Technical Guide to the Physicochemical Properties of 7-Deacetoxytaxinine J

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Compound of Interest

Compound Name: 7-Deacetoxytaxinine J

Cat. No.: B15594662

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Abstract

7-Deacetoxytaxinine J is a complex diterpenoid belonging to the taxane family, a class of natural products that has garnered significant attention in the field of oncology. This technical guide provides a comprehensive overview of the known physicochemical properties of **7-Deacetoxytaxinine J**. Due to the limited availability of specific experimental data for this particular taxane, this document also outlines the standard experimental protocols used for the characterization of such compounds. Furthermore, the putative biological activity and associated signaling pathways are discussed based on the well-established mechanism of action of the taxane class of molecules. This guide is intended to be a valuable resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug development.

Physicochemical Properties

The known physicochemical properties of **7-Deacetoxytaxinine J** are summarized in the table below. It is important to note that while some data is available for **7-Deacetoxytaxinine J**, other properties are inferred from closely related isomers or the general characteristics of taxanes.

Property	Value	Source/Comment
Chemical Name	7-Deacetoxytaxinine J	
CAS Number	18457-45-9	[1][2][3]
Molecular Formula	C ₃₇ H ₄₆ O ₁₀	[3]
Molecular Weight	650.77 g/mol	[3]
Appearance	Powder	Inferred from supplier data.
Melting Point	Not available	Data for the isomeric 2-Deacetoxytaxinine J is 169-171 °C.[4]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[1][5][6][7] General solubility for taxanes.
Storage	2-8°C, Refrigerator	Inferred from supplier data.

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination of the physicochemical properties of natural products like **7-Deacetoxytaxinine J**. The following sections describe standard protocols for key analytical techniques.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology:

- A small, finely powdered sample of **7-Deacetoxytaxinine J** is packed into a capillary tube, which is sealed at one end.
- The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.
- The sample is heated at a controlled rate.

- The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely liquid are recorded as the melting point range.
- A sharp melting point range (typically 1-2°C) is indicative of a pure compound.

Solubility Assessment

Determining the solubility of a compound in various solvents is essential for its formulation and delivery.

Methodology:

- A known excess amount of **7-Deacetoxytaxinine J** is added to a specific volume of a selected solvent (e.g., water, ethanol, DMSO) in a sealed vial.
- The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.
- The suspension is then filtered or centrifuged to remove the undissolved solid.
- The concentration of **7-Deacetoxytaxinine J** in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- This process is repeated for a range of pharmaceutically relevant solvents.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural elucidation of complex molecules.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Methodology:

- A few milligrams of **7-Deacetoxytaxinine J** are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

- The solution is transferred to an NMR tube.
- ^1H NMR and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer.
- Advanced 2D NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity of protons and carbons and to fully assign the structure.

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Methodology:

- A small amount of **7-Deacetoxytaxinine J** is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded from a thin film of the compound.
- The sample is placed in the beam of an FTIR spectrometer.
- The instrument measures the absorption of infrared radiation at various wavelengths, resulting in a spectrum that shows characteristic peaks corresponding to different functional groups (e.g., hydroxyl, carbonyl, ester).

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Methodology:

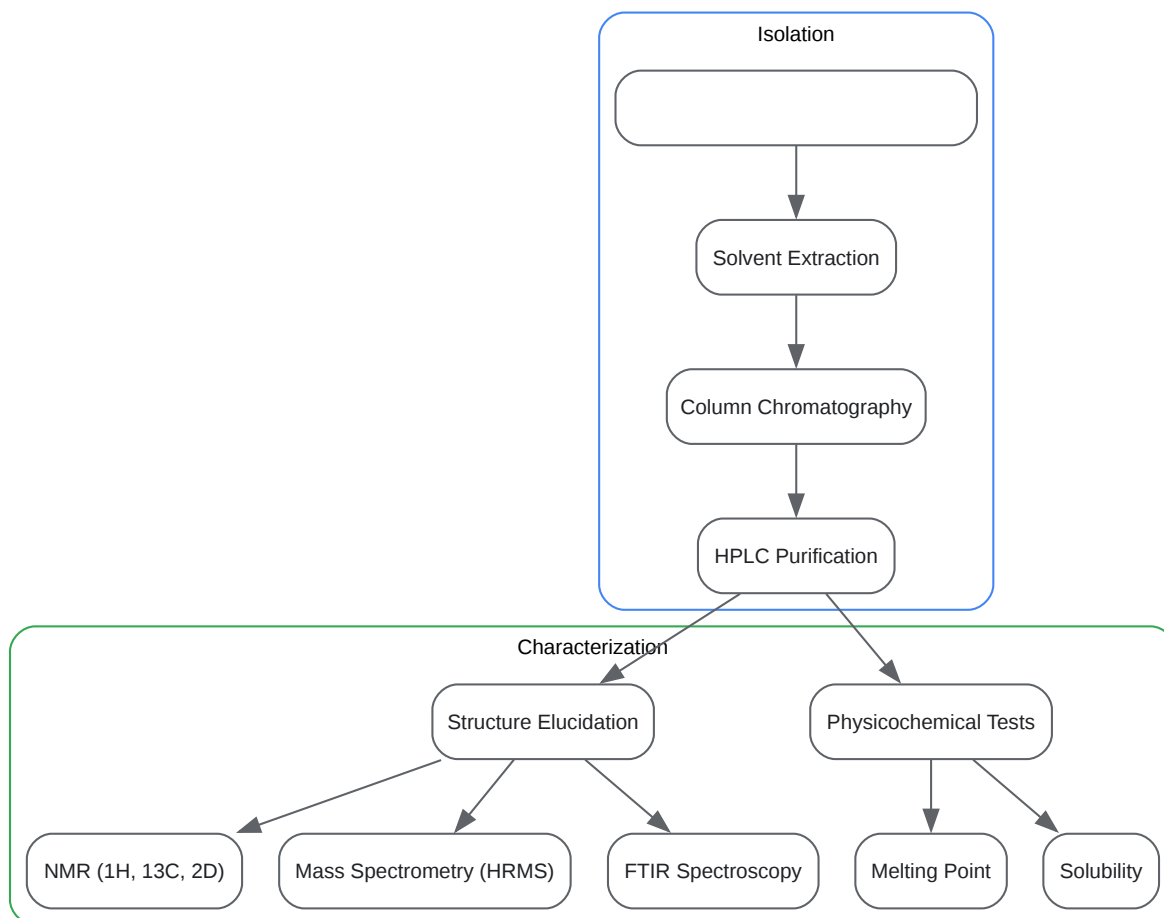
- A dilute solution of **7-Deacetoxytaxinine J** is introduced into the mass spectrometer.
- The molecules are ionized using a soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
- The mass-to-charge ratio (m/z) of the resulting ions is measured by a mass analyzer (e.g., Time-of-Flight, Quadrupole, or Orbitrap).
- High-resolution mass spectrometry (HRMS) can provide the exact mass, which is used to determine the molecular formula.

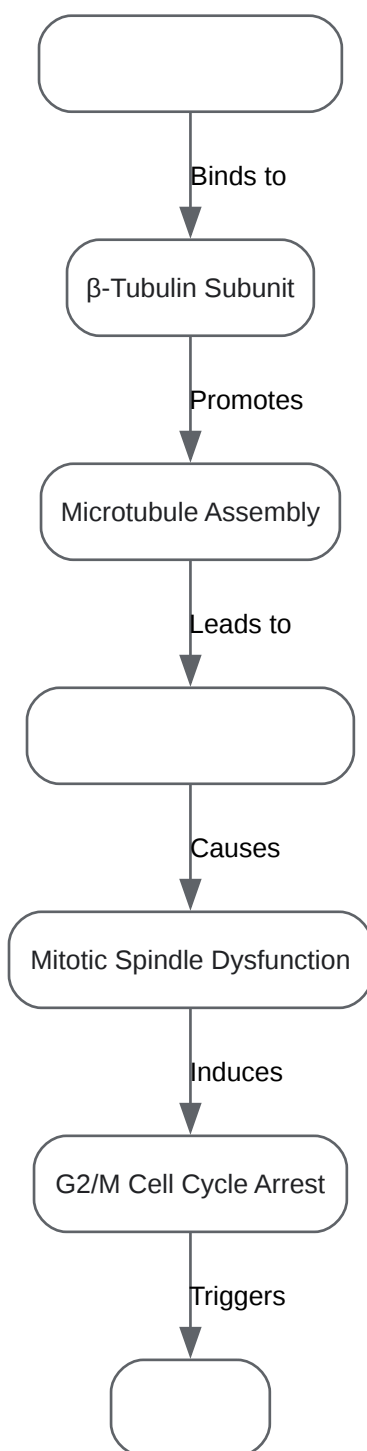
Putative Biological Activity and Signaling Pathway

While specific biological studies on **7-Deacetoxytaxinine J** are not extensively reported in the literature, its structural classification as a taxane strongly suggests a mechanism of action similar to that of other well-known taxanes, such as paclitaxel and docetaxel.

Taxanes are known to be potent anti-cancer agents that function as microtubule stabilizers.^[8] They bind to the β -tubulin subunit of microtubules, promoting their assembly and inhibiting their depolymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death).

The following diagram illustrates the general workflow for isolating and characterizing a taxane like **7-Deacetoxytaxinine J**.





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